6-(2,5-Dimethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Description
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
The analysis of antioxidant capacity assays, such as ABTS•+ radical cation-based assays, reveals the significance of understanding reaction pathways to elucidate the antioxidant potential of compounds, including those of phenolic nature. This insight is crucial for evaluating the total antioxidant capacity and the specificity of oxidation products, which are essential for tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Redox Mediators in Organic Pollutant Treatment
The role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants presents a significant application in environmental remediation. These mediators improve the substrate range and efficiency of enzymes like laccases and peroxidases in transforming pollutants present in wastewater, suggesting potential applications for compounds with redox-active functionalities (Husain & Husain, 2007).
Analytical Methods for Antioxidant Activity Determination
Various analytical methods are used to determine the antioxidant activity of compounds, highlighting the importance of understanding the detection mechanisms, applicability, and the advantages and disadvantages of these methods. This knowledge is pivotal for assessing the antioxidant capacity of complex samples and developing new compounds with potential antioxidant properties (Munteanu & Apetrei, 2021).
Hydantoin Derivatives in Medicinal Chemistry
Hydantoin derivatives, including imidazole-1,3-dione compounds, are highlighted for their diverse biological and pharmacological activities, playing a crucial role in therapeutic and agrochemical applications. This underscores the potential for hydantoin and its hybrids in drug discovery and the development of non-natural amino acids with medical applications (Shaikh et al., 2023).
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-6-22-17(25)15-16(21(3)19(22)26)20-18-23(15)10-11(2)24(18)13-9-12(27-4)7-8-14(13)28-5/h7-10H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAZKIUPHKXOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)OC)OC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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